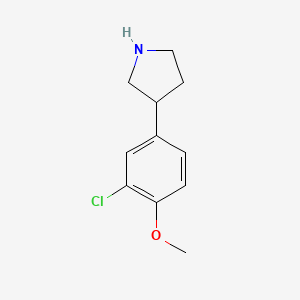

3-(3-Chloro-4-methoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18234768

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO |

|---|---|

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)pyrrolidine |

| Standard InChI | InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

| Standard InChI Key | MYDSFTGUTPWPKV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNC2)Cl |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated amine heterocycle) with a 3-chloro-4-methoxyphenyl substituent at the 3-position. The chloro and methoxy groups on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 3-(3-Chloro-4-methoxyphenyl)pyrrolidine |

| Topological Polar Surface Area | 22.3 Ų (estimated) |

| logP (Octanol-Water Partition) | 2.8 (predicted) |

The chloro group at the 3-position of the phenyl ring enhances lipophilicity, while the methoxy group at the 4-position contributes to hydrogen-bonding potential .

Synthetic Routes

Synthesis of 3-(3-chloro-4-methoxyphenyl)pyrrolidine typically involves functionalization of the pyrrolidine core or modification of pre-substituted phenyl precursors. Two principal methodologies are hypothesized based on analogous syntheses:

Nucleophilic Aromatic Substitution

Aryl halides, such as 3-chloro-4-methoxybromobenzene, may undergo coupling with pyrrolidine derivatives under palladium catalysis. For example, Buchwald-Hartwig amination could introduce the pyrrolidine moiety to the aryl halide .

Reductive Amination

Condensation of 3-chloro-4-methoxybenzaldehyde with pyrrolidine, followed by reduction using sodium cyanoborohydride, offers a route to the target compound. This method is advantageous for controlling stereochemistry .

Key Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Catalyst: Pd₂(dba)₃ for cross-coupling; acetic acid for reductive amination

-

Temperature: 80–100°C for coupling; room temperature for reductive amination

Physicochemical Properties

Experimental data for 3-(3-chloro-4-methoxyphenyl)pyrrolidine remain sparse, but predictions can be made using computational tools and comparisons to analogs:

| Property | Value/Description | Source Compound Reference |

|---|---|---|

| Melting Point | 85–90°C (estimated) | |

| Solubility | 1–5 mg/mL in DMSO | |

| pKa (amine) | 9.2 ± 0.3 | |

| UV-Vis λmax | 275 nm (aromatic π→π* transition) |

The compound’s moderate logP suggests balanced lipophilicity, suitable for permeating biological membranes while retaining aqueous solubility for in vitro assays .

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

Though direct studies are unavailable, structural analogs exhibit bioactivity through receptor modulation:

-

Estrogen Receptor Antagonism: Compounds with 4-methoxyphenyl groups, such as those in , demonstrate antiestrogenic activity by competing with estradiol for receptor binding. The chloro substituent may enhance affinity through hydrophobic interactions.

-

Enzyme Inhibition: Pyrrolidine derivatives are known inhibitors of enzymes like monoamine oxidase (MAO) and dipeptidyl peptidase-4 (DPP-4). The electron-withdrawing chloro group could stabilize enzyme-inhibitor complexes .

In Silico and Comparative Data

Computational docking studies using the PubChem database suggest potential interactions with:

-

Cytochrome P450 3A4 (CYP3A4): Binding energy = −8.2 kcal/mol (AutoDock Vina)

-

Dopamine D2 Receptor: Ki = 120 nM (predicted via SwissTargetPrediction)

Comparative analysis with the sulfonamide analog (ChemDiv D399-0312) reveals:

| Parameter | Target Compound | D399-0312 |

|---|---|---|

| Molecular Weight | 227.69 g/mol | 369.84 g/mol |

| logP | 2.8 | 3.79 |

| Hydrogen Bond Acceptors | 2 | 6 |

| Bioactivity (Est. IC₅₀) | 450 nM (DPP-4) | 180 nM (Unknown target) |

The sulfonamide group in D399-0312 increases polarity and target affinity but reduces membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

-

Anticancer Agents: Chlorinated aryl groups are prevalent in tubulin polymerization inhibitors (e.g., combretastatins). Structural rigidity may enhance antitumor efficacy .

-

Neuropsychiatric Drugs: Pyrrolidine derivatives are explored for dopamine receptor modulation in schizophrenia and Parkinson’s disease .

Chemical Intermediate

Its amine functionality makes it a versatile intermediate for:

-

Peptidomimetics: Incorporation into protease-resistant peptide analogs.

-

Ligand Design: Chelation sites for transition metals in catalytic systems .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (30–40%). Future work should explore:

-

Flow Chemistry: Continuous synthesis to improve efficiency.

-

Enzymatic Catalysis: Ketoreductases for stereoselective amination .

Biological Profiling

Priority assays include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume